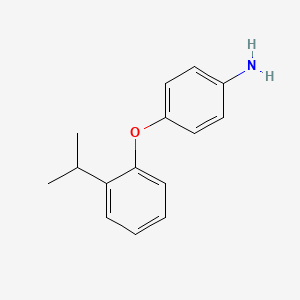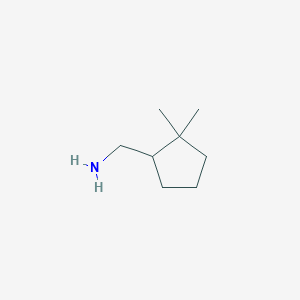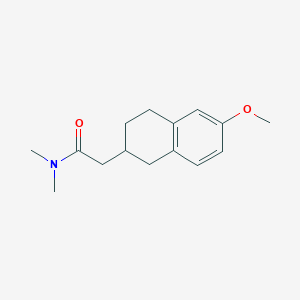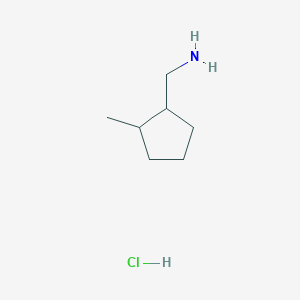
(2-Methylcyclopentyl)methanamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(2-Methylcyclopentyl)methanamine hydrochloride” is C7H16ClN. The exact molecular structure would require more specific data or computational chemistry analysis, which is beyond my current capabilities.Physical And Chemical Properties Analysis
“(2-Methylcyclopentyl)methanamine hydrochloride” has a molecular weight of 149.66 g/mol. More specific physical and chemical properties would require experimental data or computational chemistry analysis .Applications De Recherche Scientifique
Overview of Related Research
1. 1-Methylcyclopropene (1-MCP) Research
1-MCP, a plant growth regulator that inhibits ethylene action, has been extensively studied for its role in extending the shelf life of fruits, vegetables, and floriculture crops. Research indicates that 1-MCP is effective at very low concentrations and its application can vary based on factors like temperature, duration, and the developmental stage of the produce. It impacts several physiological responses, including respiration rates, ethylene production, and color changes, demonstrating its broad utility in postharvest management (S. Blankenship & J. Dole, 2003).
2. Metformin Hydrochloride Research
Metformin hydrochloride, a widely used treatment for type 2 diabetes, has been explored for novel drug delivery systems. Research into microparticulate and nanoparticulate systems aims to improve its bioavailability, reduce dosing frequency, and minimize side effects. Such advancements could also facilitate its use in cancer treatment, highlighting the potential of repurposing existing drugs through innovative delivery mechanisms (M. Çetin & S. Sahin, 2016).
3. Psychoactive Substance Research
The study of psychoactive substances like methoxetamine reveals the complex interplay between recreational drug use and potential therapeutic applications. Understanding the pharmacology, metabolism, and toxicology of novel psychoactive substances is crucial for assessing their risk-to-benefit ratio, informing public health policies, and exploring new therapeutic avenues (J. Zawilska, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylcyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPGXOVWEDSJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclopentyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



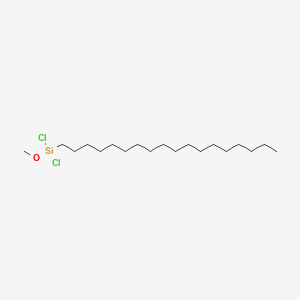

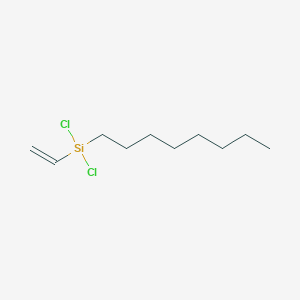

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)
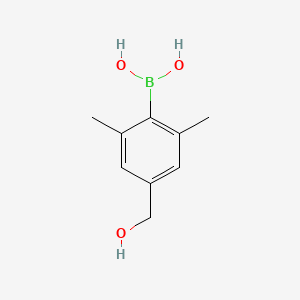
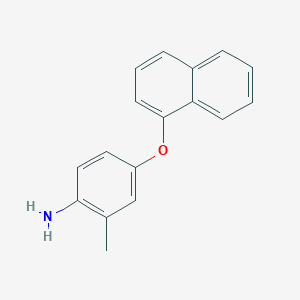

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)
